2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one
CAS No.: 1040646-59-0
Cat. No.: VC5294262
Molecular Formula: C23H23N3O2S
Molecular Weight: 405.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040646-59-0 |
|---|---|
| Molecular Formula | C23H23N3O2S |
| Molecular Weight | 405.52 |
| IUPAC Name | 2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C23H23N3O2S/c1-15(2)13-26-22(27)18-11-7-8-12-19(18)25-23(26)29-14-20-16(3)28-21(24-20)17-9-5-4-6-10-17/h4-12,15H,13-14H2,1-3H3 |
| Standard InChI Key | FOHNVXIRENEZGB-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CC(C)C |
Introduction
Synthesis Pathways
While specific synthesis details for this compound are unavailable in the provided results, its structure suggests it could be synthesized through multi-step reactions involving:
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Formation of the Quinazolinone Core:
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Starting from anthranilic acid derivatives and isothiocyanates to form 2-mercaptoquinazolinones.
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Subsequent alkylation or acylation reactions to introduce substituents.
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Oxazole Ring Formation:
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Typically synthesized via cyclization of α-hydroxyketones with amides or nitriles under acidic or oxidative conditions.
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Thioether Linkage:
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Reaction of a thiol group (from the quinazolinone derivative) with a halogenated oxazole intermediate to form the sulfanyl bridge.
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Final Functionalization:
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Introduction of alkyl groups through selective alkylation or Friedel-Crafts-type reactions.
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Potential Applications
Compounds with similar structural motifs have demonstrated various pharmacological activities, suggesting potential applications for this molecule:
3.1. Anticancer Activity
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Quinazolinones are known for their inhibitory effects on enzymes like tyrosine kinases, which are implicated in cancer progression.
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Oxazole-containing compounds have shown cytotoxicity against multiple cancer cell lines .
3.3. Drug Design
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The lipophilic substitutions (methyl and isobutyl groups) suggest potential for good membrane permeability, making this compound a candidate for oral drug formulations.
Related Research Findings
Analytical Characterization
To confirm the structure of this compound, standard analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR to identify hydrogen and carbon environments.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To confirm functional groups such as C=O (quinazolinone) and C-S (thioether).
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X-ray Crystallography:
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For precise determination of bond angles and molecular geometry.
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